

Application Note: Norpropoxyphene Maleate – Overcoming Analytical Instability in Forensic & Clinical Matrices

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Compound of Interest

Compound Name: *Nor Propoxyphene Maleate Salt*

CAS No.: 38910-73-5

Cat. No.: B3425124

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Part 1: Introduction & Core Directive

Subject: Norpropoxyphene Maleate Analytical Reference Standard CAS: 38910-73-5 (Maleate Salt) Molecular Weight: 441.52 g/mol (Salt) / 325.45 g/mol (Free Base)

The "Two-Face" Challenge

Norpropoxyphene is not a standard analyte; it is a "shapeshifter." As the primary toxic metabolite of Propoxyphene (Darvon/Darvocet), it is historically significant due to its role in cardiotoxicity (hERG channel blockade) which led to the drug's FDA withdrawal in 2010.

The Analytical Trap: Unlike stable opioids, Norpropoxyphene is chemically unstable. Under alkaline conditions or thermal stress (GC injection ports), it rearranges into Norpropoxyphene Amide (cyclic rearrangement product).

- Novice Mistake: Treating it like Methadone. Using standard alkaline Liquid-Liquid Extraction (LLE) will degrade your reference standard and patient samples, leading to false negatives

for the parent compound.

- Expert Approach: This guide provides two distinct workflows:
 - LC-MS/MS (Gold Standard): Preserves the parent molecule (m/z 326) using acidic conditions.
 - GC-MS (Legacy): Intentionally forces conversion to the Amide (m/z 308) for stable quantitation.

Part 2: Chemical & Physical Properties

Stoichiometry & Preparation

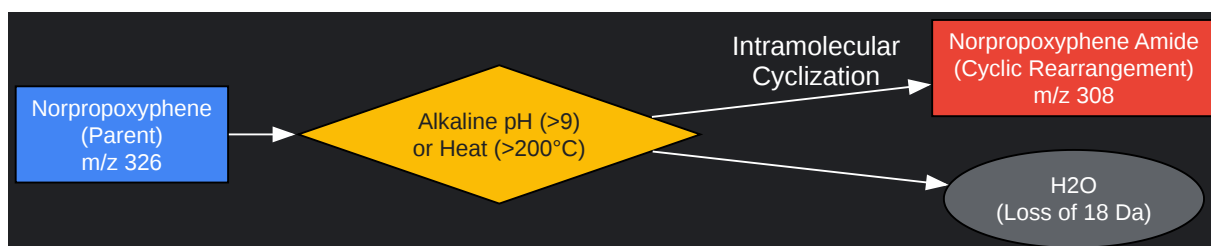
The reference standard is supplied as the Maleate Salt. You must correct for the counter-ion when preparing quantitative calibrators.

Preparation Protocol:

- Stock Solution: Dissolve 10 mg Norpropoxyphene Maleate in 10 mL Methanol (LC-MS grade).
 - Result: 1.0 mg/mL (Salt)
737.1 μ g/mL (Free Base).
- Storage: Store at -20°C. Stability is limited (approx. 6 months).
- Solubility: Soluble in Methanol, DMSO, and Ethanol. Sparingly soluble in water.

The Instability Mechanism

The secondary amine attacks the ester linkage under high pH, forming a cyclic amide.



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Figure 1: Degradation pathway of Norpropoxyphene.[1] Note the mass shift from 326 to 308, critical for MS method development.

Part 3: Instrumental Analysis Protocols

Protocol A: LC-MS/MS (Preservation Method)

Objective: Quantify parent Norpropoxyphene without degradation. Matrix: Urine, Plasma, or Whole Blood.

1. Sample Preparation: "Dilute and Shoot" or Acidic SPE

Avoid alkaline LLE.

- Urine: Dilute 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 10,000 rpm for 5 min. Inject supernatant.
- Blood/Plasma: Protein Precipitation (PPT).[2]
 - Add 100 μ L sample to 400 μ L cold Acetonitrile (containing 0.1% Formic Acid).
 - Vortex 30s, Centrifuge 10 min @ 10k rpm.
 - Evaporate supernatant under Nitrogen (Max 40°C).
 - Reconstitute in Mobile Phase A.

2. LC Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 5% B
 - 4.0 min: 95% B
 - 5.0 min: 95% B
 - 5.1 min: 5% B (Re-equilibration)

3. MS/MS Parameters (ESI Positive)

Norpropoxyphene ionizes readily as

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role
Norpropoxyphene	326.2	252.1	15	Quantifier (Loss of Propionic Acid)
326.2	44.1	25	15	Qualifier (Amine fragment)
Norpropoxyphene-d5	331.2	257.1	15	Internal Standard
Amide Artifact	308.2	234.1	20	Monitor for degradation

“

Critical QC Step: Always monitor the m/z 308 transition. If this peak appears, your sample preparation pH was too high, or the injector temperature is too hot (if using LC interface heating).

Protocol B: GC-MS (Derivatization/Conversion Method)

Objective: Quantify Norpropoxyphene as the stable Amide derivative. Why? Direct injection of Norpropoxyphene into a hot GC inlet results in erratic thermal degradation. It is scientifically more robust to force the conversion 100% before injection.

1. Sample Preparation (Forced Rearrangement)

- Alkalinization: Add 1.0 mL Sample + 200 μ L 2M NaOH.
- Incubation: Vortex and let stand for 10 minutes (converts Parent Amide).
- Extraction: Add 3 mL n-Butyl Chloride or Hexane/Ethyl Acetate (9:1).
- Mix/Centrifuge: Rotate 10 min, Centrifuge.
- Reconstitution: Evaporate solvent; reconstitute in Ethyl Acetate.

2. GC-MS Parameters

- Inlet: Splitless, 260°C.
- Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.0 mL/min.
- Oven: 100°C (1 min)

20°C/min

300°C (hold 3 min).

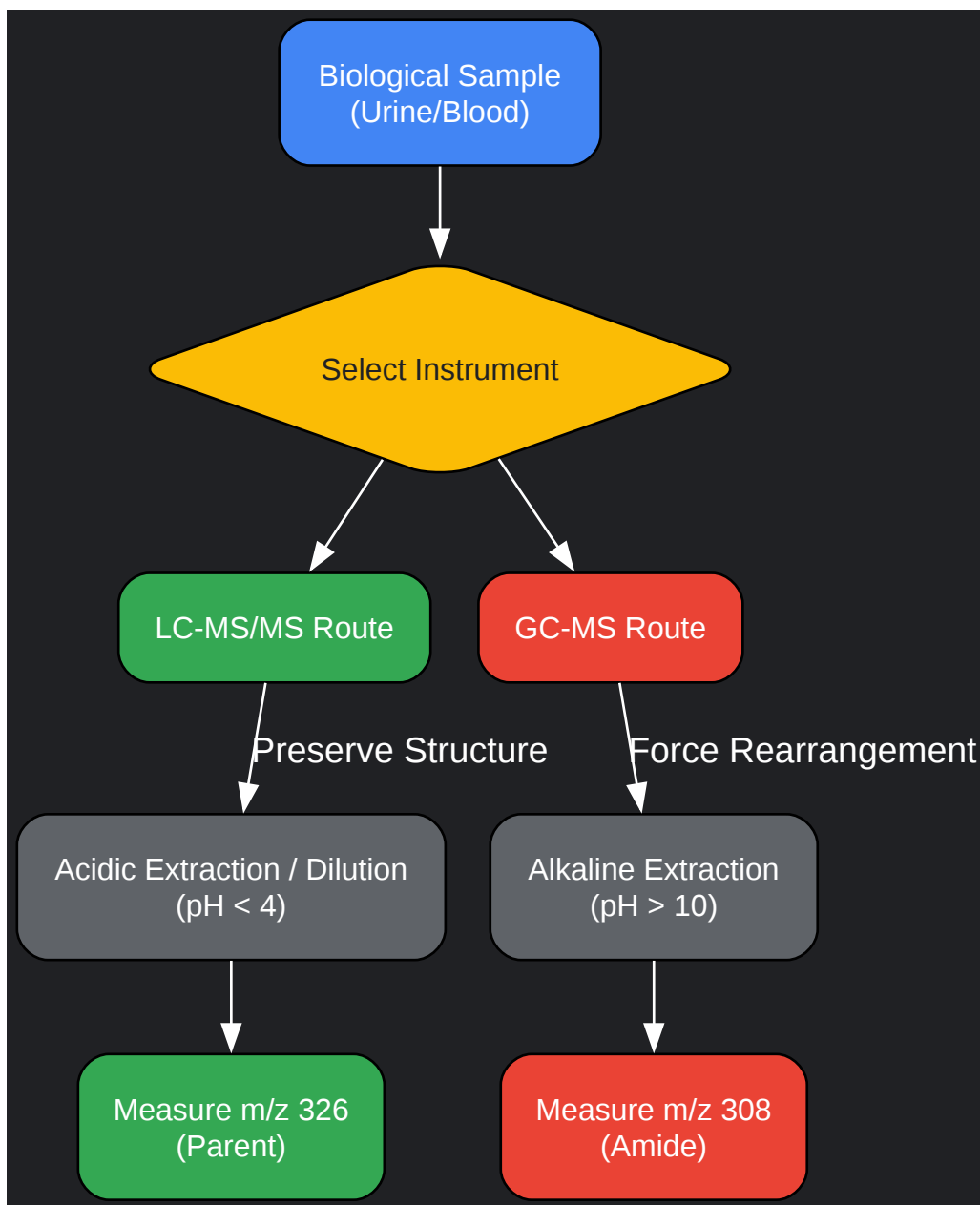
- Ions to Monitor (SIM):
 - Target (Amide): m/z 234 (Base Peak), 308 (Molecular Ion).
 - Note: You are quantifying the Amide, but calculating back to Norpropoxyphene concentration.

Part 4: Data Analysis & Validation

Method Validation Summary Table

Parameter	LC-MS/MS (Parent)	GC-MS (Amide)
Linearity Range	5 – 1000 ng/mL	50 – 2000 ng/mL
LOD	~1 ng/mL	~20 ng/mL
Precision (CV%)	< 5%	< 8%
Major Interference	Propoxyphene (Chromatographic resolution required)	Thermal breakdown of Propoxyphene
Matrix Effect	Moderate (Requires Deuterated IS)	Low (Clean extract)

Analytical Workflow Logic



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Figure 2: Decision tree for method selection. Note that the extraction pH is inverse between the two methods.

Part 5: Safety & Compliance

- **Controlled Substance:** Norpropoxyphene is a Schedule IV controlled substance in the US (under Propoxyphene listing) and regulated in many other jurisdictions.

- Toxicity: Highly cardiotoxic. Handle powder in a fume hood or glove box.
- Disposal: Incineration via approved chemical waste streams.

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